molecular formula C24H14 B14314179 9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene CAS No. 109685-01-0

9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene

Cat. No.: B14314179
CAS No.: 109685-01-0
M. Wt: 302.4 g/mol
InChI Key: JQXROEPETLDVPB-UHFFFAOYSA-N
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Description

9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring fused to a naphthalene moiety and a fluorene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene typically involves multi-step organic reactions. One common approach is the cyclopropanation of a naphthalene derivative followed by coupling with a fluorene precursor. The reaction conditions often require the use of strong bases, such as sodium hydride, and transition metal catalysts, like palladium or nickel complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent selection and recycling, as well as waste management, are critical aspects of the industrial process.

Chemical Reactions Analysis

Types of Reactions

9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Hydrogenated cyclopropane derivatives.

    Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene involves its interaction with specific molecular targets. The compound can intercalate into DNA, affecting its replication and transcription processes. Additionally, it can interact with enzymes, altering their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 9-(1H-Cyclopropa[b]naphthalene-1-ylidene)-9H-thioxanthene
  • 10-(1H-Cyclopropa[b]naphthalene-1-ylidene)anthracene-9(10H)-one

Uniqueness

Compared to similar compounds, 9-(1H-Cyclopropa[b]naphthalen-1-ylidene)-9H-fluorene is unique due to its specific structural arrangement, which imparts distinct electronic properties. This makes it particularly valuable in the field of organic electronics, where precise control over electronic characteristics is essential .

Properties

CAS No.

109685-01-0

Molecular Formula

C24H14

Molecular Weight

302.4 g/mol

IUPAC Name

9-cyclopropa[b]naphthalen-1-ylidenefluorene

InChI

InChI=1S/C24H14/c1-2-8-16-14-22-21(13-15(16)7-1)24(22)23-19-11-5-3-9-17(19)18-10-4-6-12-20(18)23/h1-14H

InChI Key

JQXROEPETLDVPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C3=C4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

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